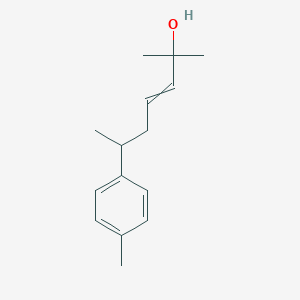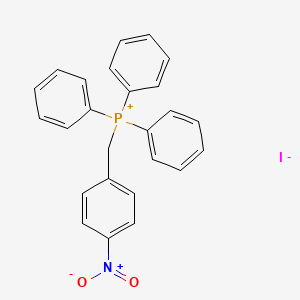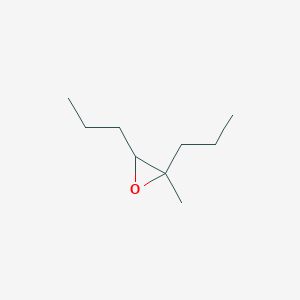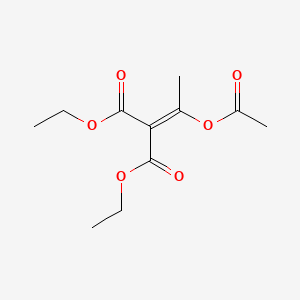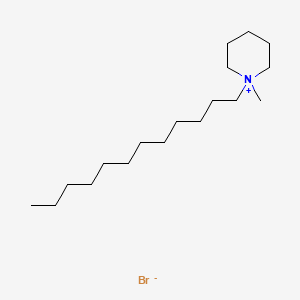
1-Dodecyl-1-methylpiperidin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-1-methylpiperidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C18H38BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound consists of a piperidine ring substituted with a dodecyl chain and a methyl group, with a bromide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-methylpiperidin-1-ium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-dodecylpiperidine with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecyl-1-methylpiperidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include various quaternary ammonium salts with different counterions.
Oxidation Reactions: N-oxides of the original compound.
Reduction Reactions: Secondary amines derived from the reduction of the quaternary ammonium group.
Aplicaciones Científicas De Investigación
1-Dodecyl-1-methylpiperidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized as a surfactant in detergents, emulsifiers, and fabric softeners.
Mecanismo De Acción
The mechanism of action of 1-dodecyl-1-methylpiperidin-1-ium bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which is the basis for its antimicrobial activity.
Comparación Con Compuestos Similares
1-Dodecyl-1-methylpyrrolidinium bromide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-Ethyl-1-methylpiperidinium bromide: Shorter alkyl chain (ethyl instead of dodecyl) but similar piperidine ring structure.
Uniqueness: 1-Dodecyl-1-methylpiperidin-1-ium bromide is unique due to its long dodecyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity and membrane-disrupting capabilities.
Propiedades
Número CAS |
71113-25-2 |
|---|---|
Fórmula molecular |
C18H38BrN |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-dodecyl-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C18H38N.BrH/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WRBWPOUJZOXKKJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+]1(CCCCC1)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14463267.png)
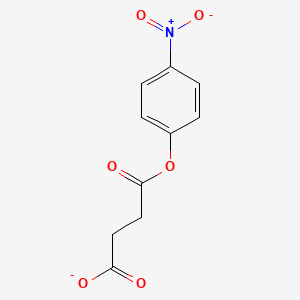
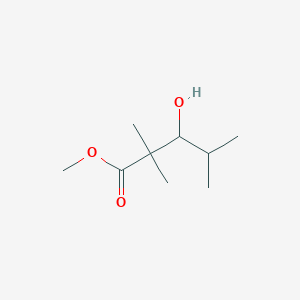
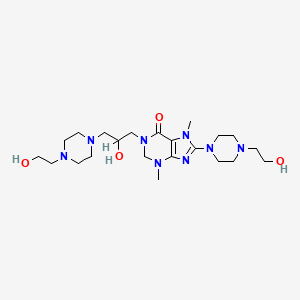
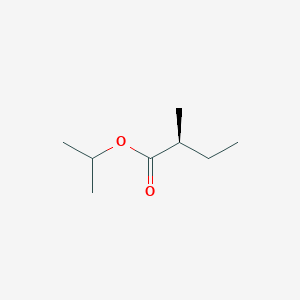
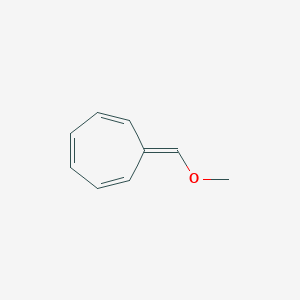
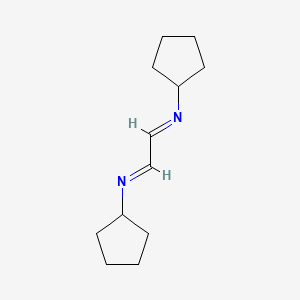
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

